molecular formula C10H18N2O2 B053205 (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane CAS No. 113451-59-5

(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane

Cat. No. B053205
M. Wt: 198.26 g/mol
InChI Key: UXAWXZDXVOYLII-YUMQZZPRSA-N
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Description

The compound "(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane" is a derivative of the 2,5-diazabicyclo[2.2.1]heptane family, which has been the subject of various synthetic studies due to its potential applications in drug discovery and as a building block in peptide synthesis. The interest in this compound and its derivatives stems from their unique bicyclic structure that can serve as a scaffold for the development of new pharmacophores and catalysts .

Synthesis Analysis

The synthesis of optically pure (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives has been achieved through different strategies. One approach starts from l-4-hydroxyproline, a readily available chiral pool, and involves a tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence. This method has been optimized to increase the yield of the aminonitrile precursor, which is crucial for the preparation of the diamino acid derivative . Another synthesis route employs the directed metalation strategy to introduce C-substituents into the (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane framework, with the absolute configuration confirmed by NMR and X-ray crystallography .

Molecular Structure Analysis

The crystal structure of a related compound, (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide, has been characterized, revealing the parent ring's molecular structure. The structure features protonated nitrogen sites and bromide ions that maintain the overall charge balance. A complex three-dimensional network of N—H⋯Br hydrogen bonds links the components within the crystal . This structural information is vital for understanding the conformational properties of the core bicyclic structure and its derivatives.

Chemical Reactions Analysis

The reactivity of substituted 2,5-diazabicyclo[2.2.1]heptanes has been explored, with methods proposed for their synthesis from precursors such as 1-(tert-butoxycarbonyl)-4-tosyloxy-2-(tosyloxymethyl)pyrrolidine. The presence of multiple conformations in solution has been indicated by 1H NMR spectroscopy, suggesting a degree of flexibility in the bicyclic system that could influence its reactivity and interaction with other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of the 2,5-diazabicyclo[2.2.1]heptane derivatives are closely related to their molecular structure. The conformational locking of the bicyclic core, as seen in the related bicyclo[3.2.0]heptane derivatives, suggests that the 2,5-diazabicyclo[2.2.1]heptane core also favors a boat-like conformation. This conformational preference is largely unaffected by various substitution patterns, which is an important consideration for the design of molecules with fixed spatial and directional orientation of pharmacophoric groups .

Scientific Research Applications

“(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane” is a chemical compound that is used as an active pharmaceutical intermediate . It’s also used in the preparation of 2-boc-5-(4-nitrophenyl)-2,5-diaza-bicyclo[2.2.1]heptane by reacting with p-nitrobenzene .

  • B-Raf inhibitors : This compound can be used in the development of indazolylpyrazolo[1,5-a]pyrimidine analogs based B-Raf inhibitors . B-Raf is a protein that is involved in sending signals inside cells, and it plays a key role in regulating cell division and survival. B-Raf inhibitors are a class of drugs that are designed to prevent B-Raf from working improperly, which can stop cancer cells from growing.

  • CCR2 antagonists : “(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane” can also be used to develop CCR2 antagonists . CCR2 is a receptor found on the surface of certain immune cells, and it plays a crucial role in the body’s inflammatory response. CCR2 antagonists are drugs that block the action of CCR2, and they can be used to treat a variety of inflammatory diseases.

  • α4β2 nicotinic acetylcholine receptor (nAChR) partial agonists : This compound can be used in the development of α4β2 nicotinic acetylcholine receptor (nAChR) partial agonists . nAChRs are proteins that regulate the flow of ions across the cell membranes of neurons, and they play a key role in transmitting signals within the nervous system. Partial agonists are drugs that bind to and activate a given receptor, but have only partial efficacy at the receptor relative to a full agonist.

  • 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors : “(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane” can also be used to develop azabicyclic sulfonamide based 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors . 11β-HSD1 is an enzyme that plays a crucial role in the conversion of inactive cortisone to active cortisol. Inhibitors of 11β-HSD1 can be used to treat a variety of metabolic disorders, including type 2 diabetes and obesity.

Safety And Hazards

The safety information available indicates that “(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane” may cause skin and eye irritation, and may be harmful if inhaled . The substance is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, with the target organs being the respiratory system .

properties

IUPAC Name

tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAWXZDXVOYLII-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467966
Record name (1S,4S)-2-BOC-2,5-DIAZABICYCLO[2.2.1]HEPTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane

CAS RN

113451-59-5
Record name (1S,4S)-2-BOC-2,5-DIAZABICYCLO[2.2.1]HEPTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Laskar, L Sánchez-Sánchez, SM Flores… - European Journal of …, 2018 - Elsevier
The present study seeks to describe the design and synthesis of six new Michael adducts of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate with nitrostyrenes and their in vitro …
Number of citations: 15 www.sciencedirect.com
S Laskar, L Sánchez-Sánchez… - Journal of Enzyme …, 2017 - Taylor & Francis
Identification of a new class of antitumor agent capable to induce apoptosis without triggering necrotic cell death event is challenging. The present communication describes the …
Number of citations: 3 www.tandfonline.com
B Li, W Rao, X You, P Wang, J Wei, Z Wei… - Inorganic …, 2023 - ACS Publications
Switchable second harmonic generation (SHG) materials have potential applications in information storage, signal processing, and so on because they can switch between SHG-on …
Number of citations: 5 pubs.acs.org
M Zhang, A Aguilar, S Xu, L Huang… - Journal of medicinal …, 2021 - ACS Publications
Targeting the menin-MLL protein–protein interaction is being pursued as a new therapeutic strategy for the treatment of acute leukemia carrying MLL-rearrangements (MLLr leukemia). …
Number of citations: 10 pubs.acs.org
AE Shchekotikhin, VA Glazunova… - European journal of …, 2014 - Elsevier
A series of new 3-aminomethyl-4,11-dihydroxynaphtho[2,3-f]indole-5,10-diones 6–13 bearing the cyclic diamine in the position 3 of the indole ring was synthesized. The majority of new …
Number of citations: 41 www.sciencedirect.com
Y Jin, Y Jing, C Li, M Li, W Wu, Z Ke, H Jiang - Nature Chemistry, 2022 - nature.com
Amines are prominent in natural products, pharmaceutical agents and agrochemicals. Moreover, they are synthetically valuable building blocks for the construction of complex organic …
Number of citations: 23 www.nature.com
HR Tsou, M Otteng, T Tran, MB Floyd Jr… - Journal of medicinal …, 2008 - ACS Publications
The cyclin-dependent kinases (CDKs), as complexes with their respective partners, the cyclins, are critical regulators of cell cycle progression. Because aberrant regulations of CDK4/…
Number of citations: 90 pubs.acs.org
DP Mould, C Alli, U Bremberg, S Cartic… - Journal of Medicinal …, 2017 - ACS Publications
Inhibition of lysine specific demethylase 1 (LSD1) has been shown to induce the differentiation of leukemia stem cells in acute myeloid leukemia (AML). Irreversible inhibitors developed …
Number of citations: 40 pubs.acs.org
S Llona-Minguez, A Hoglund… - Journal of medicinal …, 2017 - ACS Publications
The dCTP pyrophosphatase 1 (dCTPase) is a nucleotide pool “housekeeping” enzyme responsible for the catabolism of canonical and noncanonical nucleoside triphosphates (dNTPs) …
Number of citations: 21 pubs.acs.org

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